molecular formula C12H13N3O4S B6508607 2-ethyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-imidazole CAS No. 898645-10-8

2-ethyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-imidazole

Cat. No. B6508607
CAS RN: 898645-10-8
M. Wt: 295.32 g/mol
InChI Key: VTUUVAGUOGQMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-imidazole, commonly referred to as EMNBSI, is a synthetic organic compound that has been widely studied in the scientific community due to its unique chemical and physical properties. EMNBSI is a highly versatile compound that can be used in a variety of laboratory experiments, as well as in the development of new drugs and treatments.

Scientific Research Applications

EMNBSI has been widely studied in the scientific community due to its unique chemical and physical properties. It has been used in a variety of laboratory experiments, including those related to drug development and biochemical research. EMNBSI has also been used as a reagent in organic synthesis and as a catalyst in the synthesis of various compounds. Furthermore, it has been used in the study of the structure and function of proteins and enzymes.

Mechanism of Action

The mechanism of action of EMNBSI is not completely understood, but it is thought to act as a competitive inhibitor of enzymes. It is believed that EMNBSI binds to the active site of the enzyme, preventing it from binding to its substrate and thus preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
EMNBSI has been studied for its potential biochemical and physiological effects. Studies have shown that EMNBSI can inhibit the activity of certain enzymes, including those involved in the metabolism of drugs and hormones. It has also been shown to inhibit the activity of certain proteins, such as those involved in the regulation of cell growth and differentiation. Furthermore, it has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The use of EMNBSI in laboratory experiments has a number of advantages. It is a highly versatile compound that can be used in a variety of laboratory experiments. Furthermore, it is relatively inexpensive and easy to obtain. However, there are also some limitations to its use in laboratory experiments. EMNBSI is a highly reactive compound and can be easily degraded by light and heat. Additionally, it can be toxic if not handled properly.

Future Directions

The potential future directions for EMNBSI are numerous. It has already been studied for its potential use in drug development and biochemical research, and further research may lead to the development of new drugs and treatments. Additionally, further research may lead to the discovery of new applications for EMNBSI in organic synthesis and catalysis. Additionally, further research may lead to the development of new methods for the synthesis of EMNBSI, allowing for its use in a wider range of laboratory experiments.

Synthesis Methods

The synthesis of EMNBSI is a multi-step process that involves the use of a number of different chemicals and reagents. The first step involves the reaction of 2-ethyl-1-methyl-5-nitrobenzenesulfonamide with sodium hydroxide in an aqueous solution. This reaction produces a sodium salt of the 2-ethyl-1-methyl-5-nitrobenzenesulfonamide, which is then reacted with bromine in aqueous solution. This reaction produces 2-ethyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-imidazole, which is then isolated and purified.

properties

IUPAC Name

2-ethyl-1-(2-methyl-5-nitrophenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-3-12-13-6-7-14(12)20(18,19)11-8-10(15(16)17)5-4-9(11)2/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUUVAGUOGQMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-imidazole

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